molecular formula C8H7ClF3N B14642960 2-(Chloromethyl)-6-(trifluoromethyl)aniline CAS No. 55414-74-9

2-(Chloromethyl)-6-(trifluoromethyl)aniline

Cat. No.: B14642960
CAS No.: 55414-74-9
M. Wt: 209.59 g/mol
InChI Key: CTLRITSBJZQTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)aniline typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the aniline ring. One common method is the direct chloromethylation of 6-(trifluoromethyl)aniline using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylaniline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.

Uniqueness

2-(Chloromethyl)-6-(trifluoromethyl)aniline is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

55414-74-9

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4,13H2

InChI Key

CTLRITSBJZQTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.